![molecular formula C20H24N2O4S B2497973 N-(2-oxo-2-(2-phenylmorpholino)ethyl)-2-phenylethanesulfonamide CAS No. 953962-47-5](/img/structure/B2497973.png)
N-(2-oxo-2-(2-phenylmorpholino)ethyl)-2-phenylethanesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-(2-oxo-2-(2-phenylmorpholino)ethyl)-2-phenylethanesulfonamide often involves complex organic reactions that introduce various functional groups to a core structure. For instance, the synthesis of ethenesulfonamide derivatives, which share some structural similarities with the target compound, has been explored in the context of developing endothelin receptor antagonists (Harada et al., 2001). Moreover, the synthesis of substituted furansulfonamide compounds, including derivatives of N-(2-oxo-2-(substituted phenyl)ethyl)-N-methylfuran-2-sulfonamide, has been reported, showcasing the methodology for obtaining complex sulfonamide-based structures (Desmukh et al., 2019).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the chemical behavior and potential applications of a compound. For compounds related to this compound, studies have revealed interesting structural features. For example, the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide have been extensively analyzed, demonstrating the influence of substituents on molecular conformation and intermolecular interactions (Jacobs et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of this compound and its analogs can be elucidated through various chemical reactions. For instance, reactions involving N-(2,2-dichloro-2-phenylethylidene)arenesulfonamides with aromatic and heterocyclic compounds have been explored, leading to the formation of N-[1-aryl(or hetaryl)-2,2-dichloro-2-phenylethyl]arenesulfonamides (Rozentsveig et al., 2001). These reactions highlight the diverse chemical transformations possible within this class of compounds.
Physical Properties Analysis
The physical properties of compounds like this compound are closely tied to their molecular structures. The presence of specific functional groups and the overall molecular geometry can significantly influence properties such as solubility, melting point, and crystalline structure. While specific data on the physical properties of the target compound may not be readily available, related research provides insights into how molecular features affect physical characteristics.
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives, including reactivity, stability, and interaction with other molecules, are influenced by their molecular structure. Studies on compounds such as N-[(2-(trimethylsilyl)oxy)phenyl]-arylsulfonamides offer insights into the structural features that govern these chemical properties (Nikonov et al., 2019). These findings can provide a foundation for understanding the chemical behavior of this compound.
Scientific Research Applications
Synthesis and Characterization
N-(2-oxo-2-(2-phenylmorpholino)ethyl)-2-phenylethanesulfonamide and its derivatives have been synthesized and characterized for various potential applications. For instance, a study by Küçükgüzel et al. (2013) involved the synthesis of related compounds for evaluating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These investigations found that certain compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, suggesting potential therapeutic applications (Ş. Küçükgüzel et al., 2013).
Environmental Impact Assessment
Another research area involves assessing the environmental impact of related chemical compounds. Agrawal et al. (2005) conducted a field study using ethylene diurea, a chemical with a similar structure, to assess the impact of ozone on mung bean plants. The study demonstrated that ethylene diurea could alleviate the unfavorable effects of ozone on plants, indicating its potential use as a tool to assess growth and yield losses in areas with higher ozone concentrations (S. Agrawal et al., 2005).
Biotransformation and Toxicity Studies
Studies on the biotransformation and toxicity of related compounds are also significant. For example, Xie et al. (2009) investigated the biotransformation of N-ethyl perfluorooctanesulfonamidoethanol, a compound with some structural similarities, in female rats. This study provided insights into the metabolic pathways and potential redox imbalances caused by exposure to these compounds (W. Xie et al., 2009).
Drug Development and Pharmacological Studies
Research in drug development and pharmacology is another area of interest. For instance, Harada et al. (2001) explored the synthesis and structure-activity relationships of ethenesulfonamide derivatives, revealing their potential as novel classes of endothelin receptor antagonists. These compounds showed promising pharmacological profiles, suggesting their potential in therapeutic applications (H. Harada et al., 2001).
Antimicrobial Activity
Research by Sarvaiya et al. (2019) on the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, which include sulfonamide groups, indicated antimicrobial activity against various bacteria and fungi. This demonstrates the potential application of these compounds in developing new antimicrobial agents (Nikulsinh Sarvaiya et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c23-20(15-21-27(24,25)14-11-17-7-3-1-4-8-17)22-12-13-26-19(16-22)18-9-5-2-6-10-18/h1-10,19,21H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGDEWPBHDSPKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CNS(=O)(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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